
2-Chloropropyl(diethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloropropyl(diethyl)amine hydrochloride is an organic compound with the molecular formula C7H18Cl2N . It is a white crystalline solid that is soluble in water and commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound is known for its role in various chemical reactions and its applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloropropyl(diethyl)amine hydrochloride can be synthesized through the nucleophilic substitution of 2-chloropropyl chloride with diethylamine. The reaction typically involves the following steps:
Reactants: 2-chloropropyl chloride and diethylamine.
Solvent: Anhydrous ethanol or another suitable solvent.
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Procedure: The reactants are mixed in the solvent and stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Reactors: Continuous flow reactors for efficient mixing and reaction control.
Purification: Use of distillation and crystallization techniques to purify the final product.
Quality Control: Implementation of rigorous quality control measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloropropyl(diethyl)amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles to form substituted amines.
Oxidation: Can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substituted Amines: Formed through nucleophilic substitution.
Amine Oxides: Result from oxidation reactions.
Secondary/Tertiary Amines: Produced through reduction reactions.
Aplicaciones Científicas De Investigación
2-Chloropropyl(diethyl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloropropyl(diethyl)amine hydrochloride involves its interaction with nucleophilic sites in biological molecules. It can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or modification of protein function. The molecular targets and pathways involved include:
Enzyme Inhibition: Inhibits enzymes by forming covalent bonds with active site residues.
Protein Modification: Alters protein function by modifying nucleophilic amino acids.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N,N-dimethylpropylamine hydrochloride: Similar structure but with dimethyl groups instead of diethyl groups.
2-Chloro-N,N-diethylethylamine hydrochloride: Another similar compound with slight variations in the alkyl groups.
Uniqueness
2-Chloropropyl(diethyl)amine hydrochloride is unique due to its specific combination of chloropropyl and diethylamine groups, which confer distinct reactivity and applications compared to other similar compounds. Its solubility in water and crystalline nature make it particularly useful in various chemical syntheses and industrial applications.
Propiedades
Número CAS |
869-25-0 |
|---|---|
Fórmula molecular |
C7H17Cl2N |
Peso molecular |
186.12 g/mol |
Nombre IUPAC |
2-chloro-N,N-diethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H16ClN.ClH/c1-4-9(5-2)6-7(3)8;/h7H,4-6H2,1-3H3;1H |
Clave InChI |
WNKXRJOYUCAQLE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)O.Cl |
SMILES canónico |
CCN(CC)CC(C)Cl.Cl |
Key on ui other cas no. |
93151-77-0 869-25-0 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


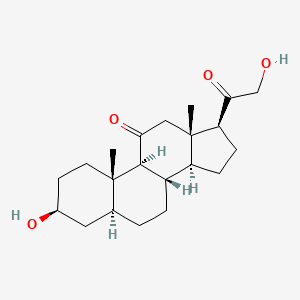
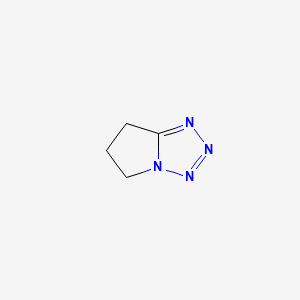
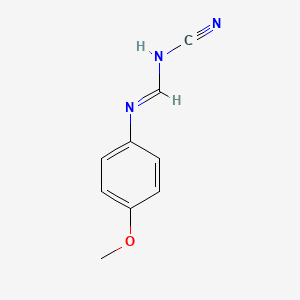

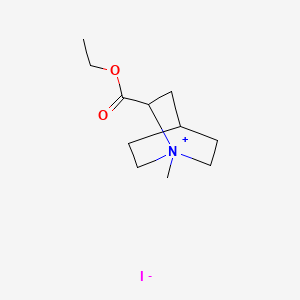
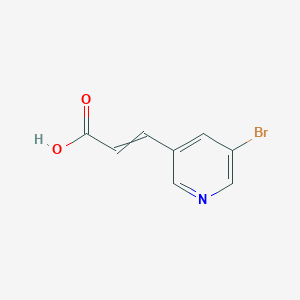
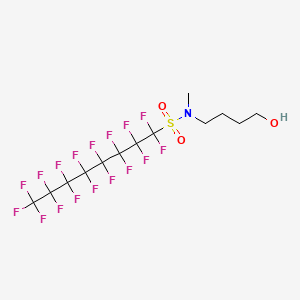
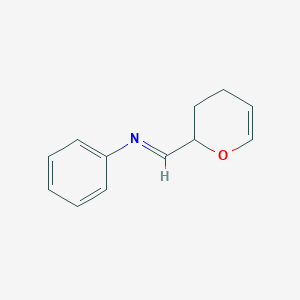

![4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride](/img/structure/B3067252.png)

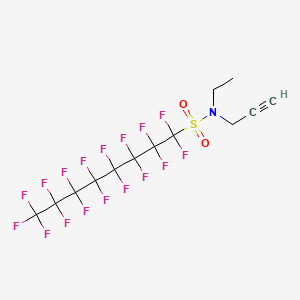

![(1R,3S,5S,8S,10S,12R,13S)-5,10,17,17-Tetramethyl-14-methylene-15-oxo-4,9-dioxatetracyclo[11.3.1.03,5.08,10]heptadecan-12-yl acetate](/img/structure/B3067265.png)
